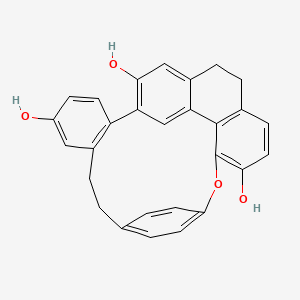

(+)-Cavicularin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

178734-41-3 |

|---|---|

Molecular Formula |

C28H22O4 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

14-oxahexacyclo[13.9.3.210,13.02,7.019,27.022,26]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |

InChI |

InChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2 |

InChI Key |

MCFLLKAHGNIXPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of (+)-Cavicularin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cavicularin is a unique macrocyclic bis(bibenzyl) natural product that has garnered significant interest due to its unusual molecular architecture, characterized by planar and axial chirality in the absence of a stereogenic center. This technical guide provides an in-depth overview of the natural source of this compound and a detailed protocol for its isolation and purification. The methodologies outlined herein are based on the original groundbreaking work and subsequent studies, offering a comprehensive resource for researchers seeking to obtain this compound for further investigation and potential drug development applications.

Natural Source

The primary and thus far only known natural source of this compound is the liverwort Cavicularia densa Steph.[1][2] Liverworts, belonging to the division Marchantiophyta, are a group of non-vascular plants known to produce a diverse array of biologically active secondary metabolites. Cavicularia densa is a species found in specific geographical locations, with the original isolation being performed on specimens collected from Mount Ishizuchi in the Shikoku district of Japan.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₄ | [1] |

| Molar Mass | 422.48 g/mol | [1] |

| Appearance | Colorless solid | |

| Specific Rotation ([α]D) | +168.2° (c 0.25, MeOH) | [1][2] |

| Yield from C. densa | 0.049% (dry weight) | [1][2] |

Isolation and Purification Workflow

The isolation of this compound from Cavicularia densa involves a multi-step process encompassing extraction, column chromatography, and preparative thin-layer chromatography. The overall workflow is depicted in the diagram below.

Detailed Experimental Protocols

The following protocols are based on the original isolation procedure reported by M. Toyota et al. in 1996.

Plant Material Preparation

-

Collection: Collect fresh specimens of Cavicularia densa.

-

Drying: Air-dry the collected liverwort for one day.[1]

-

Grinding: Grind the dried plant material into a fine powder using a suitable mill.

Extraction

-

Solvent: Use methanol (MeOH) as the extraction solvent.

-

Procedure: Place the powdered Cavicularia densa (e.g., 5 grams) in a round-bottom flask and add a sufficient volume of methanol.

-

Reflux: Heat the mixture to reflux and maintain for an extended period (the original report specifies 4 months, though shorter times with repeated extractions may also be effective).[1][2]

-

Filtration: After reflux, allow the mixture to cool and filter to separate the methanolic extract from the plant residue.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

The purification of this compound from the crude extract is a two-step chromatographic process.

This initial chromatographic step serves to fractionate the crude extract and partially purify the target compound.

-

Stationary Phase: Use silica gel as the adsorbent.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent and pack it into a glass column of appropriate dimensions.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. While the specific gradient is not detailed in the initial reports, a typical approach would be to start with a non-polar solvent (e.g., hexane (B92381) or n-heptane) and gradually introduce a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Fraction Analysis: Monitor the composition of the collected fractions using analytical thin-layer chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest.

The final purification of this compound is achieved using preparative TLC on the enriched fractions from column chromatography.

-

Plate Preparation: Use commercially available preparative TLC plates coated with silica gel.

-

Sample Application: Apply the concentrated, enriched fraction from the column chromatography step as a narrow band onto the baseline of the preparative TLC plate.

-

Visualization: After development, visualize the separated bands under UV light.

-

Scraping: Carefully scrape the silica gel band corresponding to this compound from the plate.

-

Elution: Elute the compound from the scraped silica gel using a polar solvent (e.g., methanol or ethyl acetate).

-

Filtration and Concentration: Filter the mixture to remove the silica gel and concentrate the filtrate under reduced pressure to yield pure this compound.

Concluding Remarks

The isolation of this compound from its natural source, Cavicularia densa, is a challenging process due to the low yield and the extensive purification required. However, the detailed protocol provided in this guide, based on the established literature, offers a solid foundation for researchers to obtain this fascinating and structurally unique natural product. The successful isolation of this compound will enable further exploration of its biological activities and potential applications in drug discovery and development. It is important to note that since the initial isolation, total synthesis routes for this compound have also been developed, providing an alternative source for this compound.[1]

References

The Biological Activity of (+)-Cavicularin: A Prospective Technical Guide for Researchers

Disclaimer: Extensive literature searches have revealed a significant gap in the scientific understanding of the biological activities of (+)-Cavicularin. To date, there is no publicly available quantitative data, detailed experimental protocols, or elucidated signaling pathways concerning its pharmacological effects. This document, therefore, serves as a hypothetical framework for researchers, scientists, and drug development professionals. It outlines the potential experimental avenues and data presentation formats that could be employed in the investigation of this unique natural product. The data, protocols, and pathways described herein are illustrative and not based on experimental evidence.

Introduction

This compound is a macrocyclic bis(bibenzyl) natural product isolated from the liverwort Cavicularia densa.[1] Its structure is notable for its inherent chirality, arising from planar and axial chirality, despite the absence of stereogenic centers.[1] The strained para-substituted phenol (B47542) ring, adopting a boat-like conformation, makes it a molecule of significant interest to synthetic chemists.[1] While the total synthesis of this compound has been achieved, its biological potential remains an uncharted territory.[2] This guide proposes a structured approach to systematically evaluate the biological activities of this compound, focusing on its potential cytotoxic and antimicrobial properties, which are common among phenolic compounds isolated from bryophytes.

Hypothetical Quantitative Data Summary

The following tables are templates designed to organize potential future findings on the biological activity of this compound.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| HeLa | Cervical Cancer | Data not available | MTT Assay |

| MCF-7 | Breast Cancer | Data not available | SRB Assay |

| A549 | Lung Cancer | Data not available | CellTiter-Glo® |

| PANC-1 | Pancreatic Cancer | Data not available | Real-Time Cell Analysis |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) | Assay Method |

| Staphylococcus aureus | Gram-positive bacteria | Data not available | Broth Microdilution |

| Escherichia coli | Gram-negative bacteria | Data not available | Broth Microdilution |

| Candida albicans | Fungal | Data not available | Broth Microdilution |

| Aspergillus fumigatus | Fungal | Data not available | Broth Microdilution |

Proposed Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Cells are treated with the different concentrations of this compound for 24, 48, and 72 hours. Control wells receive medium with DMSO only.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

-

Microbial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB), and fungal strains (e.g., C. albicans) are grown in RPMI-1640 medium.

-

Inoculum Preparation: Microbial cultures are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

Compound Preparation: this compound is dissolved in DMSO and serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Hypothetical Frameworks

The following diagrams are provided as examples of how experimental workflows and potential signaling pathways could be visualized.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of (+)-Cavicularin

Introduction

This compound is a macrocyclic bis(bibenzyl) natural product that holds a unique position in the field of stereochemistry and natural product synthesis. First isolated from the liverwort Cavicularia densa, its structure is remarkable for being the first natural product identified to possess optical activity derived exclusively from a combination of planar and axial chirality, rather than traditional point chirality.[1][2] The molecule's highly strained architecture, which forces one of its aromatic rings into a distorted boat-like conformation, has presented a formidable challenge and a compelling target for synthetic chemists.[1][3] This guide provides a comprehensive overview of the discovery, history, structural elucidation, and synthesis of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Structural Elucidation

Cavicularin was first isolated from the liverwort Cavicularia densa, a plant found on Mount Ishizuchi in Japan.[1][2] The initial isolation and structural elucidation were reported by M. Toyota, T. Yoshida, and their colleagues in 1996.[2][4] The molecule's structure was determined to be a novel macrocyclic bis(bibenzyl) containing a dihydrophenanthrene motif.[4]

What makes cavicularin particularly fascinating is its stereochemistry. It lacks any stereogenic carbon atoms, yet it is chiral. This chirality arises from the rigid, strained macrocyclic structure which restricts the rotation of the biaryl bonds (axial chirality) and forces an otherwise planar arene ring into a non-planar, boat-like conformation (planar chirality).[1][3] Crystallographic studies have shown that the para-substituted B-ring is bent approximately 15° from planarity.[1][5] The naturally occurring enantiomer, this compound, exhibits a specific rotation of +168.2°.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and synthesis of this compound.

| Parameter | Value | Reference |

| Natural Isolation | ||

| Natural Source | Cavicularia densa | [1][3] |

| Yield from Source | 0.049% (2.5 mg from 5 g of dried plant material) | [1][2] |

| Physical Properties | ||

| Specific Rotation ([α]D) | +168.2° | [1][2] |

| Molecular Formula | C₂₈H₂₂O₄ | [1] |

| Molar Mass | 422.480 g·mol⁻¹ | [1] |

| Enantioselective Synthesis (Beaudry Group) | ||

| Overall Yield | 7.3% | [3] |

| Number of Steps | 12 | [3] |

Experimental Protocols

Isolation from Cavicularia densa

The original protocol for the isolation of cavicularin is a lengthy extraction process.

Procedure:

-

5 grams of dried and powdered Cavicularia densa liverwort was subjected to reflux in methanol.[1][2]

-

The reflux was maintained for a period of four months.[1][2]

-

Following the extraction, the crude product was purified using column chromatography.

-

A final purification step using preparative Thin-Layer Chromatography (TLC) yielded 2.5 mg of pure cavicularin.[1][2]

Enantioselective Total Synthesis

Multiple research groups have reported total syntheses of cavicularin, including those by Harrowven, Baran, and Fukuyama.[3] The first enantioselective synthesis of the natural (+)-enantiomer was accomplished by the Beaudry research group in 2014.[3][6] A key feature of their strategy was a novel intramolecular, enantioselective pyrone Diels-Alder reaction to construct the strained cyclophane architecture.[3]

Key Experimental Step: Intramolecular Diels-Alder Cascade

The cornerstone of the Beaudry synthesis is the cascade reaction that forms the strained macrocycle. This process involves an intramolecular Diels-Alder reaction of an α-pyrone with a vinyl sulfone, which serves as an alkyne equivalent.[5][7] This is followed by the elimination of phenylsulfinic acid and a retro-Diels-Alder reaction that expels carbon dioxide to form the aromatic B-ring.[5]

Protocol:

-

The α-pyrone vinyl sulfone precursor is synthesized over several steps, beginning with a regioselective one-pot, three-component Suzuki reaction to form the highly substituted terphenyl core.[3][6]

-

The precursor is then subjected to thermal conditions to initiate the intramolecular Diels-Alder cycloaddition.

-

The reaction is catalyzed by a cinchona-based catalyst to induce enantioselectivity, favoring the formation of the desired (+)-enantiomer.[3]

-

The cycloaddition product spontaneously undergoes an elimination of phenylsulfinic acid.[5]

-

This is followed by a retro-Diels-Alder reaction, which involves the loss of CO₂, to yield the final methylated cavicularin architecture.[5]

-

A final demethylation step under standard conditions (e.g., using BBr₃) affords this compound.[5] The spectral data of the synthetic product was identical to that of the natural substance.[4][5]

Biological Activity

Cavicularin belongs to the macrocyclic bis(bibenzyls), a class of compounds isolated from liverworts that are known to exhibit a wide range of biological activities.[4][8] These activities include antimicrobial, antifungal, cytotoxic, antioxidant, and muscle-relaxing properties.[8] While the broader class of molecules is pharmacologically interesting, specific and detailed studies on the biological activity of cavicularin itself are less prevalent in the literature. Its primary significance to date has been its unique structure and the chemical synthesis challenges it presents.

Conclusion

This compound stands as a landmark natural product. Its discovery reshaped the understanding of chirality in natural molecules, demonstrating that optical activity can arise from sources other than stereogenic centers. The molecule's strained and unique three-dimensional structure has made it a benchmark target in total synthesis, spurring the development of novel synthetic strategies, most notably in the application of intramolecular Diels-Alder reactions for the construction of complex cyclophanes. For researchers in natural product chemistry, organic synthesis, and drug discovery, the story of cavicularin offers a compelling case study in structural novelty and synthetic innovation.

References

- 1. Cavicularin - Wikipedia [en.wikipedia.org]

- 2. Cavicularin [chemeurope.com]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective and regioselective pyrone Diels-Alder reactions of vinyl sulfones: total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

The Enigmatic Chirality of (+)-Cavicularin: A Technical Guide

An In-depth Exploration of the Unique Planar and Axial Chirality of a Remarkable Natural Product for Researchers, Scientists, and Drug Development Professionals.

(+)-Cavicularin, a macrocyclic bis(bibenzyl) natural product first isolated from the liverwort Cavicularia densa, stands as a fascinating anomaly in the world of stereochemistry. It is a rare example of a molecule whose optical activity arises not from traditional chiral centers, but from the combination of two distinct types of chirality: planar and axial. This unique structural feature, coupled with its strained molecular architecture, has made this compound a compelling target for synthetic chemists and a subject of significant interest for researchers exploring the nuances of molecular chirality and its implications in biological systems.

This technical guide provides a comprehensive overview of the core concepts surrounding the planar and axial chirality of this compound, including its chiroptical properties, the experimental methodologies used to determine its absolute configuration, and the key synthetic strategies that have enabled its preparation in the laboratory.

The Dual Nature of Chirality in this compound

The chirality of this compound is a consequence of its rigid, strained macrocyclic structure. Unlike molecules with point chirality (e.g., a carbon atom with four different substituents), cavicularin's lack of free rotation around certain bonds and the non-planar arrangement of its aromatic rings give rise to its unique optical properties.

-

Planar Chirality: This arises from the restricted orientation of a part of the molecule out of a plane of symmetry. In cavicularin, the substituted benzene (B151609) ring is forced into a non-planar, boat-like conformation due to the strain of the macrocycle. This creates a chiral plane, meaning the molecule is non-superimposable on its mirror image.

-

Axial Chirality: This is present due to the hindered rotation around the biaryl bond connecting the two aromatic systems. The steric bulk of the substituents and the constraints of the macrocycle prevent free rotation, leading to a stable, chiral axis.

The combination of these two chiral elements results in the distinct three-dimensional structure of this compound and its observed optical activity.

Chiroptical Properties of this compound

The unique chirality of this compound is experimentally manifested through its interaction with plane-polarized light. The key chiroptical property is its specific rotation, which quantifies the extent to which it rotates the plane of polarized light.

| Chiroptical Property | Value | Conditions |

| Specific Rotation ([α]D) | +168.2° | Not specified |

Table 1: Specific Rotation of this compound.

Determination of the Absolute Configuration

The definitive assignment of the absolute configuration of this compound has been a significant challenge, addressed through a combination of spectroscopic techniques, chemical synthesis, and computational methods.

X-ray Crystallography

While obtaining suitable crystals of natural this compound for X-ray diffraction has been challenging, the crystal structure of a synthetic derivative has been instrumental in confirming its absolute stereochemistry. The analysis of the diffraction pattern allows for the unambiguous determination of the spatial arrangement of atoms in the molecule, providing definitive proof of its planar and axial chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field 2D NMR techniques, such as COSY, HMQC, and HMBC, have been crucial in elucidating the complex connectivity and relative stereochemistry of cavicularin. Specific chemical shifts and nuclear Overhauser effect (NOE) correlations provide insights into the through-space proximity of protons, helping to define the molecule's three-dimensional shape and the relative orientation of its chiral elements.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a unique fingerprint of a chiral molecule. The CD spectrum of this compound exhibits characteristic Cotton effects that are directly related to its specific arrangement of chromophores in space. Comparison of the experimental CD spectrum with that predicted by quantum chemical calculations for a given enantiomer allows for the assignment of the absolute configuration.

Experimental Protocols

The establishment of the unique chirality of this compound has been underpinned by meticulous experimental work, particularly in the realm of total synthesis. The ability to construct this complex molecule in the laboratory with control over its stereochemistry has been a key validation of its assigned structure.

Enantioselective Total Synthesis of this compound

Several research groups have reported the total synthesis of cavicularin. A key strategy in the enantioselective synthesis of this compound involves the use of a chiral catalyst to control the stereochemical outcome of a crucial bond-forming reaction.

A representative workflow for the synthesis is outlined below:

Key Experimental Steps (Illustrative Example):

-

Synthesis of the Macrocyclic Precursor: This typically involves the coupling of two functionalized aromatic fragments to construct the open-chain precursor to the macrocycle.

-

Asymmetric Ring-Closing Reaction: A chiral catalyst is employed to induce facial selectivity in a ring-closing reaction, such as a Diels-Alder cycloaddition or an intramolecular Heck coupling. This step is critical for establishing the planar and axial chirality.

-

Final Transformations: Subsequent chemical modifications, such as deprotection and functional group interconversions, are carried out to complete the synthesis of the natural product.

Logical Relationship of Chirality Determination

The determination of the absolute configuration of this compound is a process of logical deduction, integrating data from multiple experimental and computational sources.

Conclusion and Future Perspectives

This compound remains a landmark molecule in stereochemistry, beautifully illustrating the concepts of planar and axial chirality in a natural product context. The successful elucidation of its structure and its total synthesis represent significant achievements in organic chemistry.

For researchers in drug development, the unique three-dimensional architecture of this compound presents an intriguing scaffold for the design of novel therapeutic agents. The principles of planar and axial chirality are increasingly recognized as important elements in molecular recognition and ligand-receptor interactions. A thorough understanding of the stereochemical features of molecules like this compound can inform the design of more potent and selective drugs. Future research may focus on exploring the biological activity of this compound and its analogues, leveraging its unique chiral features for applications in medicine and materials science.

Spectroscopic and Structural Elucidation of (+)-Cavicularin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(+)-Cavicularin is a unique natural phenolic metabolite first isolated from the liverwort Cavicularia densa Steph.[1][2]. This macrocyclic bis(bibenzyl) is distinguished not by traditional chiral centers, but by the rare combination of planar and axial chirality, making it a molecule of significant interest in stereochemistry and natural product synthesis.[1] Its highly strained structure, which includes a benzene (B151609) ring bent significantly out of planarity, is typically reserved for synthetic cyclophanes and presents unique challenges and opportunities for spectroscopic analysis and therapeutic development.[1] The specific rotation for this compound has been reported as [α]D21 +168.2° (c 0.25, MeOH).[1]

This technical guide provides a summary of the spectroscopic data for this compound, based on the foundational structure elucidation studies. It also outlines the general experimental protocols employed for the isolation and characterization of such natural products.

Molecular and Spectroscopic Data

The structure of this compound was definitively established through extensive spectroscopic analysis, primarily high-field 2D Nuclear Magnetic Resonance (NMR) and confirmed by X-ray crystallography.[1] While the specific, detailed peak-by-peak data from the original publication is not fully available in the reviewed literature, this section summarizes the key spectroscopic information and expected characteristics based on its known structure (C₂₈H₂₂O₄).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a novel compound. For this compound, high-resolution mass spectrometry (HRMS) would have been used to confirm its molecular formula.

| Parameter | Value |

| Molecular Formula | C₂₈H₂₂O₄ |

| Molecular Weight | 422.1518 g/mol (calculated) |

| Expected Ionization | Electrospray Ionization (ESI) or similar soft techniques |

| Expected m/z value | [M+H]⁺ at ~423.1591, [M+Na]⁺ at ~445.1410 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H stretch (phenolic) | 3500-3200 (broad) | Indicates the presence of hydroxyl groups, likely showing hydrogen bonding. |

| C-H stretch (aromatic) | 3100-3000 | Characteristic of C-H bonds on the benzene and phenanthrene (B1679779) rings. |

| C-H stretch (aliphatic) | 3000-2850 | From the ethylene (B1197577) bridges in the macrocyclic structure. |

| C=C stretch (aromatic) | 1600-1475 | Multiple bands are expected due to the complex aromatic system. |

| C-O stretch (phenol) | 1260-1180 | Indicates the C-O bond of the phenolic groups. |

| C-O stretch (ether) | 1300-1000 | Arising from the ether linkage within the macrocycle. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The structure of this compound was determined using high-field (600 MHz) 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HMBC, HSQC, NOESY).[1]

¹H NMR Data Summary (Expected)

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (Ar-H) | 6.0 - 8.0 | A complex pattern of signals is expected due to the various protons on the substituted aromatic rings. |

| Phenolic (Ar-OH) | 4.5 - 7.0 (broad) | These signals are often broad and their position can be concentration and solvent dependent. |

| Aliphatic (-CH₂-CH₂-) | 2.5 - 4.0 | Protons of the ethylene bridges would appear in this region, likely as complex multiplets due to strain. |

¹³C NMR Data Summary (Expected)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-O) | 150 - 160 | Carbons attached to the phenolic hydroxyl groups are expected to be significantly deshielded. |

| Aromatic (C=C) | 110 - 145 | A large number of signals corresponding to the carbons of the bibenzyl and dihydrophenanthrene moieties. |

| Aliphatic (-CH₂-) | 20 - 40 | Signals for the two ethylene bridges connecting the aromatic units. |

Experimental Protocols

The elucidation of a novel natural product like this compound follows a standardized workflow from collection to final structure confirmation.

Isolation and Purification

-

Collection and Extraction : The source organism, the liverwort Cavicularia densa, is collected, dried, and ground.[2] The powdered material is then subjected to exhaustive extraction, typically using a solvent like methanol (B129727) over an extended period to ensure the recovery of secondary metabolites.[2]

-

Fractionation : The crude methanol extract is concentrated and then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity.

-

Chromatography : The bioactive fractions are subjected to multiple rounds of column chromatography.[2] Common stationary phases include silica (B1680970) gel and Sephadex. This is followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[2]

Spectroscopic Analysis

-

Mass Spectrometry : A solution of the purified compound is analyzed by high-resolution mass spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), to determine the accurate mass and deduce the molecular formula.

-

NMR Spectroscopy : The pure compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).[3] A suite of NMR experiments is performed:

-

¹H NMR : To identify all proton environments and their multiplicities.

-

¹³C NMR & DEPT : To identify all unique carbon signals and determine the number of attached protons (CH₃, CH₂, CH, or quaternary C).

-

2D COSY (¹H-¹H Correlation Spectroscopy) : To establish proton-proton spin coupling networks, identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

-

-

IR Spectroscopy : A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution, to identify key functional groups.

Workflow for Natural Product Elucidation

The following diagram illustrates the typical workflow from biological source to final structure confirmation for a novel natural product like this compound).

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Bis(bibenzyl) Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to bis(bibenzyl) natural products, a unique class of phenolic compounds predominantly found in liverworts. These molecules, including well-known examples like marchantins and perrottetinens, are recognized for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This document details the core enzymatic steps, regulatory mechanisms, and provides key experimental data and protocols for researchers in the field.

Introduction to Bis(bibenzyl)s

Bis(bibenzyl)s are complex macrocyclic or acyclic compounds formed by the dimerization of two bibenzyl units.[1] Bibenzyls themselves are derived from the phenylpropanoid pathway and are structurally related to dihydro-stilbenoids.[2] The vast structural diversity of bis(bibenzyl)s arises from different patterns of ether or carbon-carbon bond linkages connecting the two bibenzyl moieties, as well as varied hydroxylation, methylation, and halogenation patterns.[3] Found primarily in the Marchantiophyta (liverworts), these compounds are key to the plant's defense against biotic and abiotic stress and exhibit a range of pharmacological properties, including antimicrobial, cytotoxic, antioxidant, and neuroprotective activities.[1][2]

Core Biosynthetic Pathway: From Phenylalanine to Bis(bibenzyl)s

The formation of bis(bibenzyl)s is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the synthesis of a key bibenzyl monomer, lunularic acid, which then undergoes oxidative dimerization.

Phenylpropanoid Pathway and Formation of Dihydro-p-coumaroyl-CoA

The initial steps are conserved across many plant secondary metabolic pathways. The biosynthesis begins with L-phenylalanine and proceeds as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.[4]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.[4]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

-

Double Bond Reductase (DBR): This enzyme reduces the double bond in the propanoid side chain of p-coumaroyl-CoA to yield dihydro-p-coumaroyl-CoA. This reduction is a critical branch point from the flavonoid pathway.[6]

Formation of the Bibenzyl Monomer: Lunularic Acid

Lunularic acid is the central precursor for the majority of bis(bibenzyl)s.[1] Its synthesis involves a Type III polyketide synthase (PKS) and a reductase.

-

Stilbenecarboxylate Synthase (STCS): This PKS catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA.[6]

-

Polyketide Reductase (PKR): Working in concert with STCS, PKR reduces an intermediate polyketide, leading to the formation of lunularic acid.[6] This concerted action is distinct from cannabinoid biosynthesis, suggesting convergent evolution.[6]

Dimerization and Macrocyclization

The final step is the oxidative coupling of two lunularic acid molecules to form the characteristic bis(bibenzyl) macrocyclic structure. This process is believed to be catalyzed by peroxidases or laccases, although the specific enzymes are not fully characterized for all pathways. The coupling can occur via C-C or C-O bonds, leading to different structural classes. For instance, the formation of marchantin A involves an intramolecular oxidative coupling of two lunularic acid-derived bibenzyl units.[1][3]

Regulation of Bis(bibenzyl) Biosynthesis

The production of these specialized metabolites is tightly regulated, often in response to environmental stressors like UV-B radiation or nutrient deficiency. In the liverwort Marchantia polymorpha, R2R3-MYB transcription factors have been identified as key regulators.

-

MpMYB02: Overexpression of this gene leads to a significant increase in the accumulation of marchantins. Conversely, knockout mutants of MpMYB02 completely lack marchantins.[7]

-

MpMYB14: This transcription factor regulates a different branch of phenolic metabolism, specifically the biosynthesis of riccionidins (a type of anthocyanin), but not marchantins.[7]

This demonstrates a sophisticated regulatory network that allows the plant to control the production of different classes of protective phenolic compounds.

Quantitative Data on Biosynthetic Enzymes and Gene Expression

The following tables summarize quantitative data gathered from transcriptomic and enzymatic studies, primarily in the model liverwort Marchantia polymorpha.

Table 1: Expression Levels of Key Biosynthetic Genes in M. polymorpha Fragments Per Kilobase of transcript per Million mapped reads (FPKM) is a measure of gene expression.

| Gene Family | Gene ID | Putative Function | Expression Level (FPKM) | Reference |

| PAL | MpPAL6 | Phenylalanine ammonia-lyase | High | [5] |

| C4H | MpC4H1 | Cinnamate 4-hydroxylase | High | [5] |

| 4CL | Mp4CL | 4-coumarate-CoA ligase | High | [5][6] |

| STCS | MpSTCS1 | Stilbenecarboxylate synthase | ~400 | [5] |

| STCS | MpSTCS5 | Stilbenecarboxylate synthase | ~400 | [5] |

| STCS | MpSTCS4 | Stilbenecarboxylate synthase | ~200 | [5] |

| STCS | MpSTCS13 | Stilbenecarboxylate synthase | ~200 | [5] |

Table 2: Kinetic Properties of a Bibenzyl Synthase (BBS) from Dendrobium sinense While not a bis(bibenzyl), this data from a related bibenzyl synthase provides context for enzyme efficiency.

| Enzyme | Substrates | Product | Vmax | Reference |

| DsBBS | 4-coumaroyl-CoA, Malonyl-CoA | Resveratrol (B1683913) | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the study of natural product biosynthesis. Below are synthesized protocols for key experiments based on cited literature.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the expression levels of target biosynthetic genes in different plant tissues or under various conditions.

-

Objective: To determine the relative expression of genes like STCS1 and 4CL in different parts of Marchantia polymorpha.[6]

-

Materials:

-

Plant tissue (e.g., archegoniophore, antheridiophore of M. polymorpha)

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol reagent)

-

DNase I

-

cDNA synthesis kit (e.g., PrimeScript™ RT reagent Kit)

-

qPCR SYBR Green Master Mix

-

Gene-specific primers

-

qPCR instrument

-

-

Procedure:

-

RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using an appropriate kit following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing: 10 µL SYBR Green Master Mix, 0.4 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA template, and nuclease-free water.

-

Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 30 s). Include a melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., Actin).

Protocol: In Vitro Enzyme Assay for Bibenzyl Synthase (BBS)

This protocol is designed to verify the catalytic activity of a purified recombinant PKS enzyme.

-

Objective: To confirm that a candidate protein (e.g., DsBBS) can synthesize a bibenzyl or stilbene (B7821643) scaffold from appropriate precursors.[8]

-

Materials:

-

Purified recombinant enzyme (e.g., His-tagged DsBBS)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Substrates: p-coumaroyl-CoA (or dihydro-p-coumaroyl-CoA) and malonyl-CoA

-

Reaction tubes

-

Stopping solution (e.g., 20% acetic acid)

-

Ethyl acetate (B1210297) for extraction

-

HPLC system with a C18 column

-

Authentic standard of the expected product (e.g., resveratrol or dihydroresveratrol)

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, malonyl-CoA (final concentration ~100 µM), and purified enzyme (~5 µg).

-

Initiation: Start the reaction by adding the starter substrate, p-coumaroyl-CoA (final concentration ~50 µM), to a final volume of 100-200 µL. Incubate at 30°C for 30-60 minutes.

-

Termination and Extraction: Stop the reaction by adding the stopping solution. Extract the reaction products twice with an equal volume of ethyl acetate.

-

Analysis: Evaporate the pooled organic extracts to dryness under vacuum. Resuspend the residue in a small volume of methanol.

-

HPLC Detection: Analyze the sample by HPLC. Compare the retention time and UV spectrum of any product peak with the authentic standard.

-

-

Data Analysis: Quantify the product formation by integrating the peak area and comparing it to a standard curve generated with the authentic compound. This allows for the calculation of specific activity and kinetic parameters like Vmax and Km.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocylic bisbibenzyl natural products and their chemical synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of riccionidins and marchantins is regulated by R2R3-MYB transcription factors in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Strained Macrocyclic Natural Products from Liverworts: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemistry, Biology, and Therapeutic Potential of Unique Botanical Compounds

Introduction

Liverworts (Marchantiophyta) are a division of non-vascular plants that produce a diverse array of biologically active secondary metabolites.[1][2] Among these, strained macrocyclic natural products, particularly bis(bibenzyls), have garnered significant attention from the scientific community. These unique chemical entities, characterized by their sterically hindered structures, exhibit a wide range of potent biological activities, including antimicrobial, antifungal, cytotoxic, anti-inflammatory, and neurotrophic effects.[1][3] This technical guide provides a comprehensive overview of the core aspects of strained macrocyclic natural products from liverworts, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways to support researchers, scientists, and drug development professionals in this burgeoning field.

The most well-studied classes of these macrocycles are the marchantins and riccardins, first isolated from liverworts such as Marchantia polymorpha.[4] Their unique structures and significant bioactivities make them promising candidates for the development of novel therapeutic agents.[1][3]

Key Bioactive Macrocycles from Liverworts

Liverworts are a rich source of a variety of macrocyclic bis(bibenzyls). The most prominent among these are marchantins and riccardins, which have been the subject of extensive phytochemical and biological investigations.

Marchantins

Marchantins are a class of macrocyclic bis(bibenzyls) characterized by two bibenzyl units linked to form a strained ring system. Marchantin A is one of the most abundant and well-studied compounds in this class.

Riccardins

Riccardins are another significant group of macrocyclic bis(bibenzyls isolated from liverworts. They differ from marchantins in their substitution patterns and stereochemistry, which contributes to their distinct biological activities. For instance, riccardin C has been identified as a selective agonist of the Liver X Receptor alpha (LXRα).[1][5]

Plagiochins

Plagiochins represent another class of macrocyclic bis(bibenzyls) found in liverworts, with potent biological activities, including antifungal properties. Plagiochin E, for example, has been shown to induce apoptosis in Candida albicans.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of representative strained macrocyclic natural products from liverworts.

Table 1: Cytotoxic and Antiproliferative Activities

| Compound | Cell Line | Activity | IC50 / EC50 | Reference(s) |

| Marchantin A | MCF-7 (Breast Cancer) | Growth Inhibition | 4.0 µg/mL | [7] |

| Marchantin A | MCF-7 (Breast Cancer) | Free Radical Scavenging | 20 µg/mL | [7] |

| Plagiochin E | EYFP-tubulin HeLa | Cytotoxicity | 32.7 µmol/L | [8] |

| Riccardin B | EYFP-tubulin HeLa | Cytotoxicity | 41.6 µmol/L | [8] |

| Isoriccardin C | EYFP-tubulin HeLa | Cytotoxicity | 42.2 µmol/L | [8] |

| Marchantin A | EYFP-tubulin HeLa | Cytotoxicity | 22.6 µmol/L | [8] |

| Marchantin C | EYFP-tubulin HeLa | Cytotoxicity | 23.2 µmol/L | [8] |

Table 2: Antimicrobial and Antifungal Activities

| Compound | Organism | Activity | MIC | Reference(s) |

| Riccardin D derivative | Staphylococcus aureus (MRSA) | Antibacterial | 0.5 - 4 µg/mL | [9] |

| Riccardin D derivative | Candida albicans | Antifungal | 2 µg/mL | [9] |

Table 3: Anti-inflammatory Activity

| Compound | Assay | Activity | IC50 | Reference(s) |

| Riccardin A | NO Production Inhibition | Anti-inflammatory | 2.50 µM | |

| Riccardin F | NO Production Inhibition | Anti-inflammatory | 7.42 µM | |

| Marchantin A | NO Production Inhibition | Anti-inflammatory | 1.44 µM | |

| Marchantin B | NO Production Inhibition | Anti-inflammatory | 4.10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of strained macrocyclic natural products from liverworts.

Extraction and Isolation of Macrocyclic Bis(bibenzyls) from Marchantia polymorpha

This protocol is a generalized procedure based on common practices for the extraction and isolation of marchantins and riccardins.

Materials:

-

Dried and powdered Marchantia polymorpha

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the dried and powdered liverwort material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure to obtain a crude extract. Suspend the crude extract in water and sequentially partition with n-hexane and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which typically contains the macrocyclic bis(bibenzyls), to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Monitoring: Monitor the fractions obtained from column chromatography using TLC. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Purification: Combine fractions containing compounds of interest and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent. Final purification can be achieved by preparative HPLC on a C18 column.

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS).[10][11]

Cytotoxicity Assay using MTT

This protocol describes a common method to assess the cytotoxic effects of the isolated compounds on cancer cell lines.[12]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Microbial inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Western Blot Analysis for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis.[13][14]

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of cleaved caspase fragments indicates apoptosis induction.

Signaling Pathways and Mechanisms of Action

Strained macrocyclic natural products from liverworts exert their biological effects through various molecular mechanisms, often by modulating key signaling pathways.

Marchantin A-Induced Apoptosis in MCF-7 Breast Cancer Cells

Marchantin A has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a caspase-dependent pathway.[7] It activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. Activated caspase-3 then cleaves cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. Furthermore, marchantin A influences the expression of cell cycle regulatory proteins, increasing the levels of p21 and p27 while decreasing cyclin B1 and D1, which contributes to its anti-proliferative effects.[7]

Caption: Marchantin A induces apoptosis via caspase activation and cell cycle arrest.

Riccardin C and Liver X Receptor (LXR) Signaling

Riccardin C has been identified as a unique modulator of Liver X Receptors (LXRs), acting as an agonist for LXRα and an antagonist for LXRβ.[1][15] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Upon activation by an agonist, LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), ultimately promoting cholesterol efflux from cells.[4][16]

Caption: Riccardin C modulates cholesterol metabolism via LXR signaling.

Plagiochin E Antifungal Mechanism of Action

Plagiochin E exerts its antifungal activity against Candida albicans by inducing mitochondrial dysfunction. This leads to an accumulation of reactive oxygen species (ROS), which are key mediators of apoptosis in yeast. The increase in ROS triggers a metacaspase-dependent apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of metacaspase, the yeast analogue of caspases. This ultimately leads to programmed cell death of the fungal pathogen.[6]

Caption: Plagiochin E induces fungal apoptosis through mitochondrial dysfunction.

Conclusion and Future Perspectives

Strained macrocyclic natural products from liverworts represent a fascinating and promising area of natural product chemistry and drug discovery. Their complex molecular architectures and potent, diverse biological activities provide a rich platform for the development of novel therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further explore the potential of these unique compounds. Future research should focus on the total synthesis of these complex molecules to ensure a sustainable supply for further development, as well as in-depth mechanistic studies to fully uncover their therapeutic potential and identify novel molecular targets. The continued investigation of these remarkable natural products holds great promise for addressing unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.

References

- 1. Riccardin C: a natural product that functions as a liver X receptor (LXR)alpha agonist and an LXRbeta antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of riccardin C and its seven analogues. Part 1: The role of their phenolic hydroxy groups as LXRalpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of inflammatory gene expression in PBMCs by immunostimulatory botanicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plagiochin E, an antifungal active macrocyclic bis(bibenzyl), induced apoptosis in Candida albicans through a metacaspase-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marchantin A, a cyclic bis(bibenzyl ether), isolated from the liverwort Marchantia emarginata subsp. tosana induces apoptosis in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Constituents, Antioxidant and Antiproliferative Properties of a Liverwort, Lepidozia borneensis Stephani from Mount Kinabalu, Sabah, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of riccardin D derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 12. Anti-Inflammatory Effect of Liverwort (Marchantia polymorpha L.) and Racomitrium Moss (Racomitrium canescens (Hedw.) Brid.) Growing in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (+)-Cavicularin: A Unique Macrocyclic Bis(bibenzyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cavicularin, a naturally occurring phenolic secondary metabolite, presents a unique and compelling subject for chemical and pharmacological research. Isolated from the liverwort Cavicularia densa, this macrocyclic bis(bibenzyl) is distinguished by its possession of both planar and axial chirality, a rarity in natural products. Its highly strained molecular architecture, featuring a distorted aromatic ring, has made it a challenging and attractive target for total synthesis. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and key synthetic strategies. While specific biological activities and associated signaling pathways for this compound are still under investigation, this guide also explores the known biological landscape of the broader class of bis(bibenzyl) compounds, offering potential avenues for future research and drug development.

Chemical Identification and Properties

This compound is a structurally complex macrocycle with the following identifiers:

| Identifier | Value |

| IUPAC Name | (14aR,16aS)-9,10,18,19-Tetrahydro-5,8:15,17-diethenobenzo[g]naphth[1,8-bc]oxacyclotetradecin-3,12,21-triol[1] |

| CAS Number | 178734-41-3[1][2] |

| Molecular Formula | C₂₈H₂₂O₄ |

| Molar Mass | 422.48 g/mol |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless solid | General observation |

| Chirality | Planar and Axial Chirality | [1] |

| Specific Rotation | [α]D +168.2° | [1][3] |

| Key Structural Feature | Strained macrocycle with a para-substituted phenol (B47542) ring bent approximately 15-17° out of planarity, adopting a boat-like geometry.[1][3] | [1][3] |

Spectroscopic Data: The spectral data for synthetic cavicularin, including ¹H and ¹³C NMR, have been reported to be identical to that of the natural product.[4]

Synthesis and Experimental Protocols

The unique and strained structure of this compound has made its total synthesis a significant challenge, attracting the attention of several research groups. Key strategies have focused on the construction of the macrocyclic framework and the control of its unique chirality.

Beaudry Group Synthesis: Enantioselective Pyrone Diels-Alder Reaction

A notable approach by the Beaudry group features an enantioselective and regioselective intramolecular pyrone Diels-Alder reaction to construct the cyclophane architecture.[5]

Experimental Workflow:

Caption: Synthetic workflow for this compound by the Beaudry group.

Key Experimental Steps:

-

Suzuki Coupling: The synthesis commences with a regioselective one-pot, three-component Suzuki reaction of a non-symmetric dibromoarene to assemble a highly substituted terphenyl intermediate.[5]

-

Diels-Alder Reaction: The key step involves an intramolecular Diels-Alder reaction of a vinyl sulfone, which acts as an alkyne equivalent dienophile. This reaction's regiochemistry is controlled by the substitution pattern of the vinyl sulfone.[4] The use of a cinchona-based catalyst induces enantioselectivity in the cycloaddition.[5]

-

Final Steps: Subsequent elimination of phenylsulfinic acid and carbon dioxide from the Diels-Alder adduct yields the strained aromatic ring of the natural product.[5]

Harrowven Group Synthesis: Radical-Induced Transannular Ring Contraction

The Harrowven group developed a distinct strategy centered on a radical-induced transannular ring contraction to forge the strained macrocyclic core of cavicularin.[6]

Logical Relationship of the Harrowven Synthesis:

Caption: Key stages in the Harrowven synthesis of (±)-Cavicularin.

Key Experimental Steps:

-

Convergent Assembly: The synthesis begins with a convergent approach to assemble the acyclic precursors.[7]

-

Macrocyclization: A Wittig macrocyclization is employed to form the large ring structure.[7]

-

Transannular Ring Contraction: The defining step is a radical-induced transannular ring contraction, which generates the strained 14-membered macrocyclic core of cavicularin.[8] This involves the addition of an aryl radical intermediate to a proximal arene.[6]

Biological Activity and Signaling Pathways

While specific pharmacological studies on this compound are limited, the broader class of bis(bibenzyl) compounds, isolated from various liverworts, has been shown to possess a range of biological activities.

Table 2: Reported Biological Activities of Bis(bibenzyl)s

| Activity | Description | Reference |

| Cytotoxicity | Many bis(bibenzyl)s have demonstrated cytotoxic activity against various cancer cell lines. | [9] |

| Antimicrobial | Antibacterial and antifungal properties have been reported for this class of compounds. | [9] |

| Neuroprotection | Some bibenzyl derivatives have shown potential as neuroprotective agents. | [10] |

Signaling Pathways of Bis(bibenzyl) Biosynthesis:

The biosynthesis of bibenzyls, the precursors to bis(bibenzyl)s like cavicularin, involves the phenylpropanoid pathway. Key enzymes in this pathway include bibenzyl synthase.[10][11] The formation of the complex dimeric structures of bis(bibenzyl)s is a result of subsequent enzymatic steps.

Caption: Simplified biosynthetic pathway leading to bis(bibenzyl)s.

Future Directions for Pharmacological Research:

The unique structure of this compound, particularly its strained conformation, makes it a prime candidate for investigation into novel mechanisms of action. Future research should focus on:

-

Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to identify potential anticancer properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. Given the phenolic nature of the molecule, investigations into its effects on pathways involving oxidative stress, inflammation, and apoptosis would be warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for any observed biological activity.

Conclusion

This compound stands as a fascinating natural product, both from a chemical and a potential pharmacological perspective. The successful total syntheses have not only demonstrated the ingenuity of modern organic chemistry but have also made this rare molecule more accessible for further study. While its biological profile is yet to be fully elucidated, the known activities of related bis(bibenzyl)s suggest that this compound holds significant promise as a lead compound for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers poised to explore the untapped potential of this remarkable molecule.

References

- 1. Cavicularin - Wikipedia [en.wikipedia.org]

- 2. CAVICULARIN [drugfuture.com]

- 3. Cavicularin [chemeurope.com]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Total synthesis of cavicularin and riccardin C: Addressing the synthesis of an arene that adopts a boat configuration - Lookchem [lookchem.com]

- 7. Total synthesis of cavicularin and riccardin C: addressing the synthesis of an arene that adopts a boat configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The total synthesis of cavicularin & riccardin C - ePrints Soton [eprints.soton.ac.uk]

- 9. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Cavicularin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cavicularin is a unique, naturally occurring macrocyclic bis(bibenzyl) first isolated from the liverwort Cavicularia densa.[1] Its structure is notable for being the first natural product to exhibit optical activity solely due to planar and axial chirality, a rare feature that has drawn significant interest from the scientific community.[1][2][3] This strained macrocycle possesses a para-substituted phenol (B47542) ring that is bent out of planarity, a characteristic typically associated with synthetic cyclophanes.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and characterization, and an exploration of the potential biological activities based on related compounds.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following tables summarize the available information. It is important to note that some data, such as a precise melting point and comprehensive solubility, are not yet definitively reported in the literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₄ | [2][4] |

| Molar Mass | 422.480 g·mol⁻¹ | [2] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Specific Rotation ([α]D) | +168.2° | [1][2][3] |

Table 2: Solubility Profile of this compound (Qualitative)

| Solvent | Solubility | Reference |

| Methanol (B129727) | Soluble (used for extraction) | [2][3] |

| Ethanol | Likely Soluble | Inferred |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred |

| Acetone | Likely Soluble | Inferred |

| Water | Likely Insoluble | Inferred |

Experimental Protocols

Isolation of this compound from Cavicularia densa

The following protocol is a detailed interpretation based on the brief description of the original isolation.[2][3]

1. Plant Material Collection and Preparation:

-

Collect fresh Cavicularia densa from a suitable habitat.

-

Dry the plant material for 24 hours.

-

Grind the dried liverwort into a fine powder.

2. Extraction:

-

Suspend the powdered plant material (e.g., 5 grams) in methanol.

-

Reflux the mixture for an extended period (e.g., 4 months) to ensure complete extraction of the desired compound.

-

After reflux, allow the mixture to cool and filter to remove solid plant debris.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography. A silica (B1680970) gel stationary phase is typically used for the separation of phenolic compounds.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Combine the fractions containing the target compound and concentrate them.

-

Perform preparative TLC on the enriched fraction for final purification. Spot the extract onto a preparative TLC plate and develop it with an appropriate solvent system.

-

Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a suitable solvent (e.g., methanol or acetone).

-

Filter and concentrate the solvent to yield purified this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its identification and structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

-

¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons, their chemical environments, and coupling patterns.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their functionalities (e.g., aromatic, aliphatic, phenolic).

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for the complete structural elucidation of this complex macrocycle.

2. Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended.

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition (C₂₈H₂₂O₄). Analyze the fragmentation pattern to gain insights into the structural components of the molecule.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Analysis: The IR spectrum will reveal the presence of key functional groups, such as O-H stretching for the phenolic hydroxyl groups and C-H and C=C stretching for the aromatic and aliphatic parts of the molecule.

Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are limited in publicly available literature. However, as a member of the bis(bibenzyl) class of compounds prevalent in liverworts, it is possible to infer potential biological activities based on studies of related molecules. Bis(bibenzyls) have been reported to exhibit a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties.[5][6]

Potential Biological Activities (Based on Related Bis(bibenzyls))

-

Cytotoxic Activity: Many bis(bibenzyls) have demonstrated cytotoxicity against various cancer cell lines.[5] This suggests that this compound could be a candidate for anticancer research. The proposed mechanism for some bis(bibenzyls) involves the induction of apoptosis through caspase-dependent pathways and cell cycle arrest.[6]

-

Antimicrobial and Antifungal Activity: Liverwort extracts containing bis(bibenzyls) have shown activity against a range of bacteria and fungi.[6]

-

Anti-inflammatory Activity: Some bis(bibenzyls) have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The mechanism may involve the downregulation of inducible nitric oxide synthase (iNOS) expression.[8]

-

Neuroprotective Effects: Certain bibenzyl derivatives have been investigated for their neuroprotective properties.[1]

Potential Signaling Pathway Modulation

Based on the activities of related bis(bibenzyls) and other natural products, this compound could potentially modulate several key signaling pathways.

Conclusion